molecular formula C19H14O B12549837 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 183859-96-3

1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B12549837
CAS No.: 183859-96-3
M. Wt: 258.3 g/mol
InChI Key: GUMSQYHXUBNKPZ-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone, with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated naphthalene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their activity .

Comparison with Similar Compounds

1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

183859-96-3

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

1-(2-phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C19H14O/c20-14-17-12-11-16-8-4-5-9-18(16)19(17)13-10-15-6-2-1-3-7-15/h1-9,14H,11-12H2

InChI Key

GUMSQYHXUBNKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C=O

Origin of Product

United States

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